molecular formula C11H13N3O2 B1433791 Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1449598-76-8

Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B1433791
CAS No.: 1449598-76-8
M. Wt: 219.24 g/mol
InChI Key: PWHWSSBNPRHDJB-UHFFFAOYSA-N
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Description

Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C11H13N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrazolopyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and solvents like DMSO or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • **Pyrazolo

Biological Activity

Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate (EDMP) is a heterocyclic compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 1449598-76-8
  • IUPAC Name : this compound

Synthesis

The synthesis of EDMP typically involves multi-step reactions. A common method includes:

  • Cyclization of Precursors : Starting with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes.
  • Addition of Propargylamine : This forms N-propargylenaminones.
  • Intramolecular Cyclization : Catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the final product.

The biological activity of EDMP is attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways involved may vary based on the biological context and structural characteristics of the compound.

Antitumor Activity

Research indicates that pyrazole derivatives, including EDMP, exhibit notable antitumor properties. They have been shown to inhibit key cancer-related targets such as:

  • BRAF(V600E)
  • EGFR
  • Aurora-A Kinase

For instance, studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth in various cancer cell lines, suggesting that EDMP may possess similar properties .

Antimicrobial Activity

EDMP has also been evaluated for its antimicrobial effects. Some studies highlight the efficacy of related pyrazole compounds against various bacterial and fungal strains. For example, derivatives have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Case Studies

  • Anticancer Evaluation :
    • A study on pyrazolo[1,5-a]pyrimidine derivatives reported IC50 values against HepG-2 and HCT-116 cell lines, indicating strong anticancer activity for several compounds in this class. While specific data for EDMP was not detailed, the structural similarities suggest potential efficacy in similar assays .
  • Antimicrobial Screening :
    • In another study focusing on pyrazole carboxamides, several compounds exhibited significant antifungal activity against various strains. Although EDMP was not directly tested, its structural relatives showed effective inhibition rates, suggesting that further research could yield valuable insights into its antimicrobial potential .

Research Findings Summary Table

Biological ActivityTargetIC50 ValueReference
AntitumorHepG-26.9 µg/mL
AntitumorHCT-11613.6 µg/mL
AntifungalC. albicansNot specified
AntibacterialS. aureusNot specified

Properties

IUPAC Name

ethyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-5-10-8(3)12-7(2)6-14(10)13-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHWSSBNPRHDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(N=C(C2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158138
Record name Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449598-76-8
Record name Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,6-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449598-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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